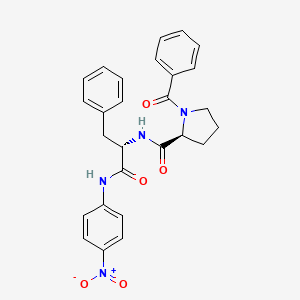![molecular formula C27H30O16 B13729633 3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B13729633.png)
3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Safflor Yellow A, also known as Hydroxysafflor Yellow A, is a natural compound extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. This compound belongs to the quinochalcone C-glycoside family and is known for its vibrant yellow color. Safflor Yellow A has been traditionally used in Chinese medicine to improve blood circulation, eliminate blood stasis, and relieve menstrual pain .
準備方法
Synthetic Routes and Reaction Conditions
Safflor Yellow A is primarily obtained through extraction from safflower petals. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques .
Industrial Production Methods
In industrial settings, the extraction process is scaled up using large quantities of safflower petals. The petals are first dried and ground into a fine powder. The powder is then subjected to solvent extraction, and the resulting extract is purified to isolate Safflor Yellow A. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .
化学反応の分析
Types of Reactions
Safflor Yellow A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize Safflor Yellow A.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkyl groups to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of Safflor Yellow A with enhanced pharmacological activities. These derivatives are studied for their potential therapeutic applications .
科学的研究の応用
Safflor Yellow A has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and a chemical reagent in various analytical techniques.
Biology: Safflor Yellow A is studied for its antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its therapeutic effects on cardiovascular and cerebrovascular diseases.
作用機序
Safflor Yellow A exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and suppresses the activation of inflammatory pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Cardiovascular Protection: Safflor Yellow A improves blood circulation and prevents blood clot formation by inhibiting platelet aggregation and modulating the prostacyclin/thromboxane balance.
類似化合物との比較
Safflor Yellow A is unique due to its quinochalcone C-glycoside structure, which distinguishes it from other similar compounds. Some similar compounds include:
Safflor Yellow B: Another compound extracted from safflower with similar pharmacological properties but different chemical structure.
Precarthamin: A precursor to carthamin, also derived from safflower, with distinct chemical and pharmacological characteristics.
Safflor Yellow A stands out due to its potent antioxidant and anti-inflammatory activities, making it a valuable compound in both traditional and modern medicine .
特性
分子式 |
C27H30O16 |
|---|---|
分子量 |
610.5 g/mol |
IUPAC名 |
3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one |
InChI |
InChI=1S/C27H30O16/c28-7-12-17(33)20(36)23-22(40-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(38)27(39,25(15)42-23)43-26-21(37)19(35)16(32)13(8-29)41-26/h1-6,12-13,16-17,19-23,26,28-30,32-37,39H,7-8H2/b6-3+/t12?,13-,16-,17?,19+,20?,21-,22?,23?,26+,27?/m1/s1 |
InChIキー |
AQMZAOSKHKZGNI-BRESOZKGSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)(O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(O)OC4C(C(C(C(O4)CO)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


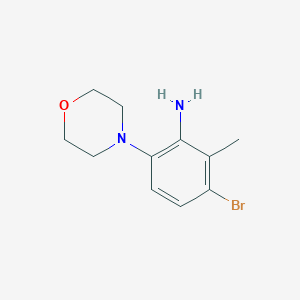
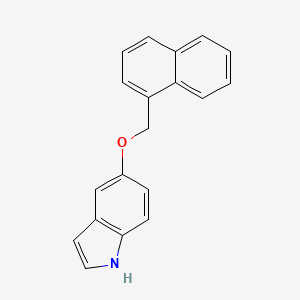
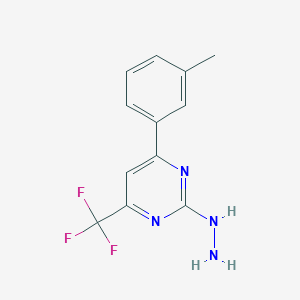
![diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13729562.png)
![[1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13729563.png)

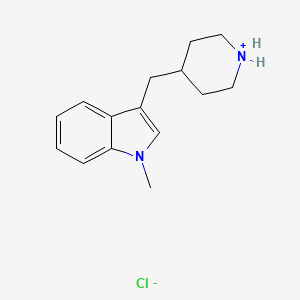
![9-Azabicyclo[3.3.1]nonan-3-one HCl](/img/structure/B13729606.png)
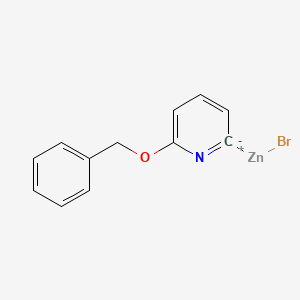
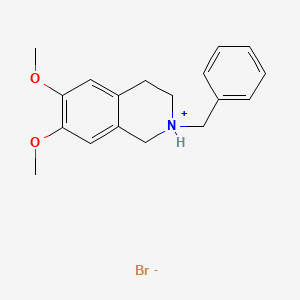

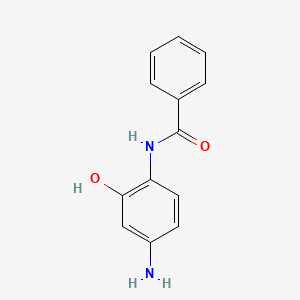
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione](/img/structure/B13729631.png)
